Dimethyl oxirane-2,3-dicarboxylate

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Dimethyl oxirane-2,3-dicarboxylate (CAS 7403-10-3), also known as dimethyl epoxysuccinate, is a C6H8O5 epoxide diester featuring a strained three-membered oxirane ring bearing two methyl ester substituents at the 2- and 3-positions. This structure confers both high electrophilic reactivity toward nucleophiles and a stereochemically defined scaffold with two chiral centers, making it a versatile chiral building block in asymmetric synthesis and a reactive monomer for polycondensation.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 7403-10-3
Cat. No. B12104570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl oxirane-2,3-dicarboxylate
CAS7403-10-3
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(O1)C(=O)OC
InChIInChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3
InChIKeyKAGHUYFLGPUYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Oxirane-2,3-dicarboxylate (CAS 7403-10-3): Core Chemotype & Procurement Profile


Dimethyl oxirane-2,3-dicarboxylate (CAS 7403-10-3), also known as dimethyl epoxysuccinate, is a C6H8O5 epoxide diester featuring a strained three-membered oxirane ring bearing two methyl ester substituents at the 2- and 3-positions . This structure confers both high electrophilic reactivity toward nucleophiles and a stereochemically defined scaffold with two chiral centers, making it a versatile chiral building block in asymmetric synthesis and a reactive monomer for polycondensation [1]. The compound exists as several stereoisomers; the (2R,3S)-rel configuration (CAS 56958-97-5) is the most commonly supplied research form.

Why In-Class Epoxide Esters Cannot Simply Replace Dimethyl Oxirane-2,3-dicarboxylate


Although the epoxysuccinate scaffold is shared across ester derivatives, simple interchange between the dimethyl, diethyl, or free-acid forms is precluded by marked differences in reactivity, stereochemical outcomes, and physical properties. The ester moiety directly modulates electrophilicity at the oxirane ring and governs the balance between ring-opening and ester aminolysis in polycondensation reactions [1]. Furthermore, the commercial availability of defined single enantiomers (e.g., (2R,3S)-dimethyl oxirane-2,3-dicarboxylate, 97% purity) is critical for asymmetric applications, where substitution with racemic or different-ester variants would compromise enantiomeric excess and downstream chiral purity .

Quantitative Differentiation of Dimethyl Oxirane-2,3-dicarboxylate Against Key Comparators


Physical Property Differentiation: Density vs. Diethyl Epoxysuccinate

The dimethyl ester exhibits a significantly higher density than its diethyl congener, a critical parameter for liquid-handling automation, formulation, and phase-separation steps . The (2R,3S)-dimethyl oxirane-2,3-dicarboxylate has a measured density of 1.269 g/mL at 25°C, compared to 1.144 g/mL at 25°C for diethyl (2R,3R)-(-)-2,3-epoxysuccinate (CAS 74243-85-9) .

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Chiral Scaffold Integrity: Single Enantiomer Supply vs. Racemic Mixtures

The target compound is commercially available as the single (2R,3S) enantiomer with 97% purity , whereas the generic CAS 7403-10-3 descriptor often corresponds to racemic or unspecified stereochemistry. In enzyme-catalyzed hydrolyses, dimethyl oxirane-2,3-dicarboxylate yields product enantiomeric excesses (ee) of 30–70%, demonstrating that even modest stereochemical purity in the starting material can be amplified or eroded depending on process conditions [1].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Polycondensation Reactivity: Ester Moiety Governs Nucleophilic Attack Order

A systematic study of epoxysuccinate esters established the reactivity order with m-xylylenediamine as: di-trichloroethyl ester >> di-cyanoethyl ester > di-methoxyethyl ester [1]. Although the dimethyl ester was not directly included in this series, the clear trend demonstrates that the electron-withdrawing character of the ester alkyl group directly tunes oxirane electrophilicity. The dimethyl ester, bearing a moderately electron-withdrawing methyl group, is positioned between the highly reactive trichloroethyl and the less reactive methoxyethyl congeners.

Polymer Chemistry Monomer Reactivity Polyamide Synthesis

High-Value Application Scenarios for Dimethyl Oxirane-2,3-dicarboxylate Procurement


Chiral Building Block for Asymmetric Pharmaceutical Intermediate Synthesis

Procure the (2R,3S) single enantiomer (97% purity) for direct use in the synthesis of chiral β-blockers, protease inhibitors, or other enantiopure APIs, leveraging the commercial availability of a defined stereochemical form to avoid time-consuming racemic resolution steps . The density of 1.269 g/mL facilitates reproducible volumetric dispensing in automated synthesis platforms .

Monomer for Functional Polyamide Synthesis via Mild Solution Polycondensation

Utilize dimethyl oxirane-2,3-dicarboxylate as an activated diester monomer for polycondensation with hexamethylenediamine under mild solution conditions (room temperature to 50°C), producing linear polyamides bearing pendant epoxy groups suitable for post-polymerization crosslinking [1]. The balanced reactivity of the methyl ester, as inferred from class-level electronic trends, minimizes premature gelation observed with more reactive esters [2].

Epoxysuccinate Prodrug Scaffold for Cysteine Protease Inhibition

Employ dimethyl oxirane-2,3-dicarboxylate as a synthetic entry point to epoxysuccinate-based cysteine protease inhibitors targeting calpain or cathepsin. The dimethyl ester serves as a prodrug form or a precursor for further derivatization into amide-based inhibitors, with the methyl ester offering a different pharmacokinetic release profile compared to ethyl or free-acid forms [3].

Enzymatic Desymmetrization Studies for Chiral Pool Expansion

Use the meso or racemic form of dimethyl oxirane-2,3-dicarboxylate as a substrate for pig liver esterase or bacterial epoxide hydrolase screens to generate enantioenriched half-esters or diols with ee values of 30–70%, providing a platform for directed evolution of biocatalysts toward higher stereoselectivity [4].

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